molecular formula C7H3Cl2NS B3288975 4,6-Dichlorobenzothiazole CAS No. 854059-32-8

4,6-Dichlorobenzothiazole

Cat. No.: B3288975
CAS No.: 854059-32-8
M. Wt: 204.08 g/mol
InChI Key: DSZCEAIANVNPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichlorobenzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions on the benzothiazole ring. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dichlorobenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with chlorinating agents under controlled conditions. Another method includes the cyclization of 2-mercaptoaniline with acid chlorides .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as atom economy and environmentally friendly solvents, is becoming increasingly popular in the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichlorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The reactions of this compound can yield a variety of products, including substituted benzothiazoles, benzothiazole oxides, and benzothiazole sulfides .

Scientific Research Applications

4,6-Dichlorobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichlorobenzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .

Comparison with Similar Compounds

  • 2-Amino-4,6-dichlorobenzothiazole
  • 2,6-Dichlorobenzothiazole
  • 4-Chlorobenzothiazole

Comparison: 4,6-Dichlorobenzothiazole is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct antimicrobial properties and a broader range of applications in various fields .

Properties

IUPAC Name

4,6-dichloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCEAIANVNPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 98 mmol of methyl magnesium chloride in tetrahydrofruan was added dropwise to a solution of 14 g (49 mmol) of 2-bromo-4,6-dichlorobenzothiazole in 200 ml of tetrahydrofuran, which solution had been cooled to -78° C. After 2 hours, acidification was effected with 10% strength hydrochloric acid and the product was then extracted with diethyl ether. The organic phase was washed with water, saturated aqueous sodium bicarbonate solution and water, dried over sodium sulfate and finally evaporated down. Purification of the crude product was effected by means of silica gel chromatography (eluent: 5:1 petroleum ether/methyl tert-butyl ether). Yield: 5.2 g.
Quantity
98 mmol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichlorobenzothiazole
Reactant of Route 2
4,6-Dichlorobenzothiazole
Reactant of Route 3
4,6-Dichlorobenzothiazole
Reactant of Route 4
Reactant of Route 4
4,6-Dichlorobenzothiazole
Reactant of Route 5
4,6-Dichlorobenzothiazole
Reactant of Route 6
4,6-Dichlorobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.